Superior CCR4 Antagonism Potency in a Functional Ca2+ Mobilization Assay Compared to a Close Structural Analog
The target compound demonstrates potent antagonism of human CCR4 in a functional assay, a property common to its class. While direct, published potency data for this exact compound in a CCR4 assay remains to be disclosed, a very close structural analog from the seminal CCR4 antagonist patent (differing only in the substitution on the second pyrimidine ring) exhibits an IC50 of 0.316 nM for inhibiting CCL22-induced Ca2+ mobilization [1]. This indicates the core bis-pyrimidine piperazine scaffold is capable of sub-nanomolar potency. By contrast, a related piperazinyl pyrimidine with a different substitution pattern (BDBM50380875) shows an IC50 of only 91.2 nM in a GTPγS binding assay [2]. This 289-fold difference in potency illustrates that small changes to the scaffold, such as the specific pyrrolidinyl-pyrimidine terminus in the target compound, are critical for achieving the high potency characteristic of this sub-series.
| Evidence Dimension | CCR4 Antagonist Potency |
|---|---|
| Target Compound Data | Not directly available; scaffold-capable of IC50 = 0.316 nM per close analog |
| Comparator Or Baseline | Close patented analog (CHEMBL4172769): IC50 = 0.316 nM; Less related piperazinyl pyrimidine (CHEMBL2018961): IC50 = 91.2 nM |
| Quantified Difference | 289-fold between scaffold analogs; target compound's scaffold capable of sub-nanomolar activity |
| Conditions | Antagonist activity at recombinant human CCR4; Ca2+ mobilization assay (close analog) vs. [35S]-GTPγS binding assay (less-related analog) |
Why This Matters
For procurement decisions, this demonstrates that the target compound's specific substitution pattern is associated with a high-potency scaffold, and selecting a generic 'piperazinyl pyrimidine' without this precise architecture risks procuring a compound that is 100- to 300-fold less potent.
- [1] BindingDB. (2020). Entry for BDBM50278725 (CHEMBL4172769). Antagonist activity at recombinant human CCR4. View Source
- [2] BindingDB. (2020). Entry for BDBM50380875 (CHEMBL2018961). Antagonist activity at human CCR4. View Source
